

# An In-depth Technical Guide to 1-(3,4-dihydroxyphenyl)propan-1-one

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## Compound of Interest

Compound Name: 3,4'-Dihydroxypropiophenone

Cat. No.: B1582540

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## Chemical Identity and Synonyms

The compound of interest is systematically named 1-(3,4-dihydroxyphenyl)propan-1-one according to IUPAC nomenclature.[1] It is a phenolic ketone that features a propiophenone core substituted with two hydroxyl groups at the 3' and 4' positions of the phenyl ring.

This compound is widely recognized in scientific literature and commercial catalogs under several synonyms. The most prevalent of these is 3',4'-Dihydroxypropiophenone.[2][3] Other notable synonyms include:

- 1-Propanone, 1-(3,4-dihydroxyphenyl)-
- Propiophenone, 3',4'-dihydroxy-
- 3,4-Dihydroxypropiophenone
- 1,2-Dihydroxy-4-propionylbenzene
- NSC 63842

It is crucial to distinguish this compound from its isomer, 1-(3,4-dihydroxyphenyl)propan-2-one (also known as 3,4-dihydroxyphenylacetone), which has a different chemical structure and properties.[4][5][6]

## Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of 1-(3,4-dihydroxyphenyl)propan-1-one is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of 1-(3,4-dihydroxyphenyl)propan-1-one

Property	Value	Source(s)
CAS Number	7451-98-1	[1][2][3]
Molecular Formula	C <sub>9</sub> H <sub>10</sub> O <sub>3</sub>	[1][2][7]
Molecular Weight	166.17 g/mol	[1][2][7]
Appearance	Grey or pale grey/brown powder	[1]
Melting Point	145.0-151.0 °C	[1]
XlogP (predicted)	2.0	[8]
Topological Polar Surface Area (predicted)	57.53 Å <sup>2</sup>	[9]
Hydrogen Bond Donor Count (predicted)	2	[9]
Hydrogen Bond Acceptor Count (predicted)	3	[9]

Table 2: Solubility Profile of 1-(3,4-dihydroxyphenyl)propan-1-one

Solvent	Solubility	Notes
Water	Limited solubility	The hydrophobic phenyl ring and propyl chain limit aqueous solubility.
Ethanol	Soluble	Phenolic compounds generally exhibit good solubility in alcohols.[10]
DMSO	Soluble	A common solvent for a wide range of organic compounds. [10]
Acetone	Soluble	Expected to be a good solvent based on the solubility of similar phenolic ketones.[4]

Table 3: Spectral Data for 1-(3,4-dihydroxyphenyl)propan-1-one

Spectrum Type	Key Features	Source(s)
<sup>1</sup> H NMR	Aromatic protons, ethyl group protons. A published spectrum is available.	
<sup>13</sup> C NMR	Signals for carbonyl carbon, aromatic carbons, and ethyl group carbons. A reference spectrum is available on SpectraBase.	[7]
Infrared (IR)	Characteristic peaks for O-H (phenolic), C=O (ketone), and aromatic C-H and C=C stretching. A reference spectrum is available on SpectraBase.	[7]
Mass Spectrometry (MS)	Molecular ion peak and fragmentation pattern consistent with a propiophenone structure. A reference spectrum is available on SpectraBase.	[7]

## Experimental Protocols

### Synthesis of 1-(3,4-dihydroxyphenyl)propan-1-one

A common and effective method for the synthesis of 1-(3,4-dihydroxyphenyl)propan-1-one is the Friedel-Crafts acylation of 1,2-dihydroxybenzene (catechol) with propionyl chloride or propionic anhydride. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl<sub>3</sub>) or boron trifluoride (BF<sub>3</sub>). A representative experimental protocol is outlined below.

#### Materials:

- 1,2-Dihydroxybenzene (catechol)

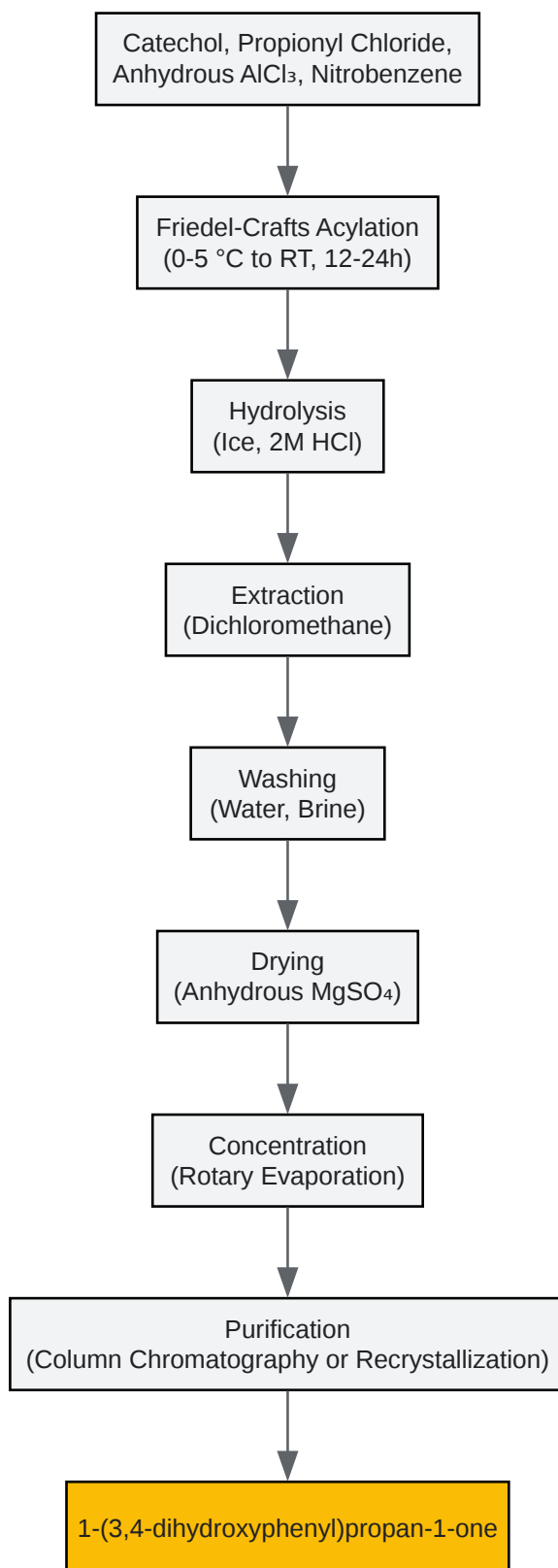
- Propionyl chloride
- Anhydrous aluminum chloride ( $\text{AlCl}_3$ )
- Anhydrous nitrobenzene (solvent)
- Hydrochloric acid (HCl), 2M
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Rotary evaporator
- Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (1.2 equivalents) to anhydrous nitrobenzene under an inert atmosphere (e.g., nitrogen or argon).
- Cool the mixture in an ice bath to 0-5 °C.
- Slowly add propionyl chloride (1.1 equivalents) to the stirred suspension.
- In a separate flask, dissolve 1,2-dihydroxybenzene (1.0 equivalent) in anhydrous nitrobenzene.
- Add the catechol solution dropwise to the reaction mixture, maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

- Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and 2M hydrochloric acid.
- Stir the mixture vigorously for 30 minutes to hydrolyze the aluminum complex.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
- Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent system (e.g., water-ethanol mixture).

Workflow Diagram for Synthesis:



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A generalized workflow for the synthesis of 1-(3,4-dihydroxyphenyl)propan-1-one.

## Biological Activity and Signaling Pathways

While specific studies on the detailed signaling pathways of 1-(3,4-dihydroxyphenyl)propan-1-one are limited, its structural similarity to other dihydroxyphenyl ketones, such as 3',4'-dihydroxyacetophenone, suggests it likely possesses significant antioxidant properties.<sup>[11]</sup> The antioxidant activity of these phenolic compounds is often mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.<sup>[11][12][13]</sup>

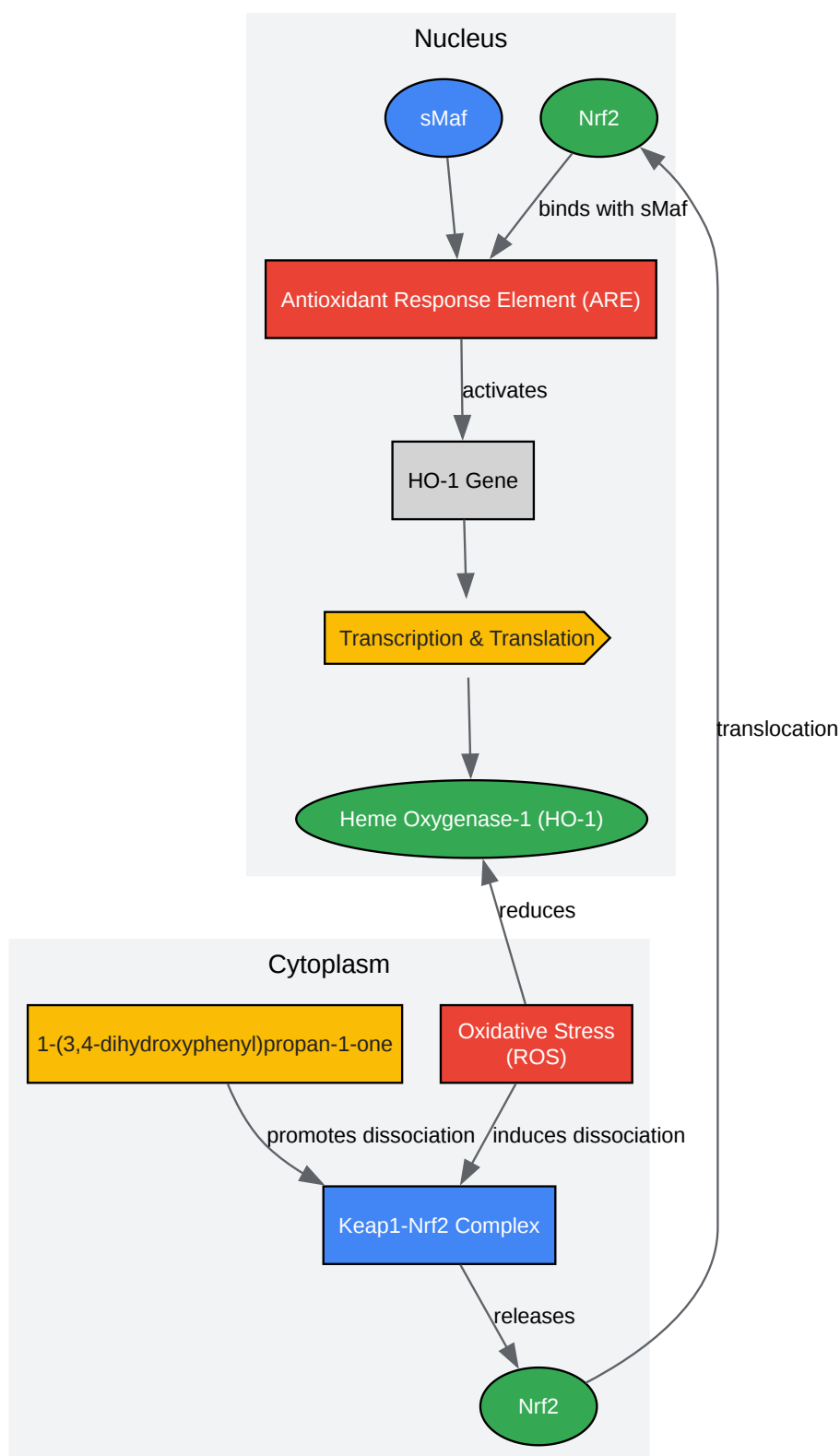
### Proposed Antioxidant Mechanism via the Nrf2/HO-1 Pathway

Under conditions of oxidative stress, 1-(3,4-dihydroxyphenyl)propan-1-one is proposed to upregulate the Nrf2 pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. In its inactive state, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1).

Upon exposure to electrophiles or reactive oxygen species (ROS), or through the action of Nrf2 activators like 1-(3,4-dihydroxyphenyl)propan-1-one, Keap1 undergoes a conformational change, leading to the release of Nrf2. The liberated Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of several protective enzymes, most notably Heme Oxygenase-1 (HO-1), which plays a critical role in cellular defense against oxidative stress.<sup>[12][13]</sup>

Signaling Pathway Diagram:





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Proposed activation of the Nrf2/HO-1 antioxidant pathway by 1-(3,4-dihydroxyphenyl)propan-1-one.

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